Ritipenem acoxil

Description

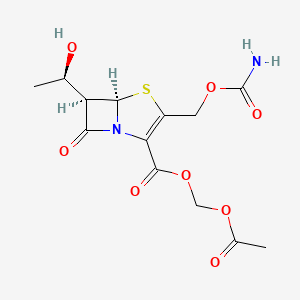

Structure

2D Structure

3D Structure

Properties

CAS No. |

99376-22-4 |

|---|---|

Molecular Formula |

C13H16N2O8S |

Molecular Weight |

360.34 g/mol |

IUPAC Name |

acetyloxymethyl (5R,6R)-3-(carbamoyloxymethyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |

InChI |

InChI=1S/C13H16N2O8S/c1-5(16)8-10(18)15-9(12(19)23-4-22-6(2)17)7(24-11(8)15)3-21-13(14)20/h5,8,11,16H,3-4H2,1-2H3,(H2,14,20)/t5-,8-,11-/m1/s1 |

InChI Key |

FZKGLCPKPZBGLX-ZDRUMUKXSA-N |

Isomeric SMILES |

C[C@H]([C@H]1[C@@H]2N(C1=O)C(=C(S2)COC(=O)N)C(=O)OCOC(=O)C)O |

Canonical SMILES |

CC(C1C2N(C1=O)C(=C(S2)COC(=O)N)C(=O)OCOC(=O)C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ritipenem Acoxil; RIPM-AC; Ritipenem acetoxymethyl ester. |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Ritipenem Acoxil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritipenem acoxil is an oral penem antibiotic that demonstrates a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. As a prodrug, it is hydrolyzed in the body to its active form, Ritipenem. This document provides a detailed technical overview of the mechanism of action of Ritipenem, focusing on its interaction with bacterial targets, its stability against common resistance mechanisms, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Like other β-lactam antibiotics, the primary mechanism of action of Ritipenem is the inhibition of bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs). PBPs are bacterial enzymes responsible for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall that provides structural integrity and protection against osmotic lysis.

Interaction with Penicillin-Binding Proteins (PBPs)

Ritipenem exhibits a high affinity for multiple PBPs in various bacterial species. The specific PBP targets can vary between different bacteria, influencing the drug's spectrum of activity and bactericidal effects.

-

In Haemophilus influenzae , Ritipenem demonstrates a particularly high affinity for PBP 1b, followed by PBP 2 and PBP 1a.[1] The preferential inactivation of PBP 1b is suggested to be crucial for inducing the rapid and potent bacteriolytic activity observed against this pathogen.[1]

-

In Escherichia coli , the primary target of Ritipenem is PBP2.[2]

-

In Staphylococcus aureus , in vitro studies indicate that Ritipenem has a strong affinity for PBP2 in methicillin-susceptible strains.[2]

The binding of Ritipenem to the active site of these PBPs leads to the formation of a stable acyl-enzyme complex, effectively blocking their transpeptidase activity. This prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis and death.

Data Presentation: Quantitative Analysis of Ritipenem's Activity

Penicillin-Binding Protein (PBP) Affinity

The affinity of Ritipenem for various PBPs is a key determinant of its antibacterial potency. This is often quantified by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the binding of a labeled penicillin to the PBP.

| Bacterium | PBP Target | IC50 (µg/mL) | Reference |

| Haemophilus influenzae IID983 | PBP 1a | 0.23 | [1] |

| PBP 1b | 0.0046 | [1] | |

| PBP 2 | 0.052 | [1] | |

| PBP 3a | 0.46 | [1] | |

| PBP 3b | 0.12 | [1] | |

| PBP 4 | >100 | [1] | |

| PBP 5 | 1.2 | [1] | |

| PBP 6 | 4.9 | [1] |

Note: Lower IC50 values indicate higher binding affinity.

Stability Against β-Lactamases

A crucial feature of Ritipenem is its stability against a wide range of β-lactamases, which are enzymes produced by bacteria that inactivate β-lactam antibiotics. This stability allows Ritipenem to be effective against many β-lactam-resistant strains.

| β-Lactamase Source | Enzyme Class (presumed) | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹M⁻¹) | Reference |

| Serratia marcescens (pI 9.7 enzyme) | Class A (penicillinase activity) | 110 | 7.8 | 1.4 x 10⁷ |

Note: kcat represents the turnover number (how many substrate molecules one enzyme molecule can convert per second), Km is the substrate concentration at which the enzyme achieves half of its maximum velocity, and kcat/Km is a measure of the enzyme's catalytic efficiency.

Signaling Pathways and Experimental Workflows

Mechanism of Action Pathway

The following diagram illustrates the mechanism of action of Ritipenem, from its entry into the bacterial cell to the eventual cell lysis.

Experimental Workflow: PBP Binding Affinity Assay

The workflow for determining the PBP binding affinity of Ritipenem using a competitive assay with a fluorescently labeled penicillin is outlined below.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of Ritipenem that inhibits the visible growth of a microorganism.

Methodology (Broth Microdilution):

-

Preparation of Ritipenem Stock Solution: A stock solution of Ritipenem is prepared in an appropriate solvent (e.g., water or DMSO) at a known concentration.

-

Serial Dilutions: A two-fold serial dilution of the Ritipenem stock solution is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of Ritipenem at which there is no visible growth of the bacteria.

Penicillin-Binding Protein (PBP) Competition Assay

Objective: To determine the binding affinity (IC50) of Ritipenem for specific PBPs.

Methodology:

-

Membrane Preparation: Bacterial cells are grown to mid-logarithmic phase, harvested by centrifugation, and lysed (e.g., by sonication or French press). The cell membrane fraction containing the PBPs is isolated by ultracentrifugation.

-

Competition Reaction: The membrane preparation is incubated with a range of concentrations of Ritipenem for a specific time to allow for binding to the PBPs.

-

Fluorescent Labeling: A fluorescently labeled penicillin derivative (e.g., Bocillin-FL) is added to the mixture. This fluorescent probe will bind to any PBPs that have not been bound by Ritipenem.

-

SDS-PAGE: The reaction is stopped, and the membrane proteins are solubilized and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualization: The gel is visualized using a fluorescent scanner to detect the bands corresponding to the PBPs bound by the fluorescent probe.

-

Quantification and IC50 Determination: The intensity of the fluorescent bands is quantified. The IC50 value is calculated as the concentration of Ritipenem that causes a 50% reduction in the fluorescence intensity compared to the control (no Ritipenem).

β-Lactamase Stability Assay (Hydrolysis Rate Determination)

Objective: To quantify the rate at which Ritipenem is hydrolyzed by a specific β-lactamase.

Methodology:

-

Enzyme and Substrate Preparation: A purified β-lactamase enzyme and a solution of Ritipenem at a known concentration are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Spectrophotometric Monitoring: The hydrolysis of the β-lactam ring of Ritipenem is monitored by measuring the change in absorbance at a specific wavelength (typically around 290-300 nm for penems) over time using a UV-Vis spectrophotometer.

-

Kinetic Parameter Calculation: The initial rate of hydrolysis is determined from the linear portion of the absorbance versus time plot. By measuring the initial rates at various substrate (Ritipenem) concentrations, the Michaelis-Menten kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant), can be determined.

-

kcat and kcat/Km Calculation: The turnover number (kcat) is calculated from Vmax and the enzyme concentration. The catalytic efficiency (kcat/Km) is then calculated to provide a measure of the enzyme's ability to hydrolyze Ritipenem.

Conclusion

This compound, through its active form Ritipenem, exerts its bactericidal effect by targeting and inactivating essential penicillin-binding proteins, thereby disrupting bacterial cell wall synthesis. Its high affinity for key PBPs in a range of pathogens, coupled with its notable stability against many β-lactamases, underscores its potential as an effective oral antibiotic. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this and other novel antimicrobial agents.

References

Ritipenem Acoxil: A Technical Overview of a Novel Penem Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritipenem acoxil (formerly FCE 22891) is an orally administered acetoxymethyl ester prodrug of the potent beta-lactam antibiotic, Ritipenem (FCE 22101). As a member of the penem class, Ritipenem exhibits a broad spectrum of antibacterial activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria. Its structural characteristics confer stability against many beta-lactamase enzymes, a common mechanism of bacterial resistance. Furthermore, Ritipenem is stable in the presence of renal dehydropeptidase-I, eliminating the need for co-administration with an enzyme inhibitor like cilastatin. This document provides a comprehensive technical guide on the core pharmacological and microbiological attributes of this compound and its active moiety, Ritipenem.

Chemical Structure and Prodrug Conversion

This compound is designed for oral bioavailability. Following administration, it is absorbed in the intestinal tract and rapidly hydrolyzed by esterases to release the active compound, Ritipenem, into systemic circulation.[1] The inactive prodrug itself, FCE 22891, is not detectable in blood or urine samples.[2]

-

This compound (FCE 22891): C₁₃H₁₆N₂O₈S

-

Ritipenem (FCE 22101): Active form, a penem antibiotic.

Mechanism of Action

Consistent with other beta-lactam antibiotics, Ritipenem's bactericidal activity results from the inhibition of bacterial cell wall synthesis.[1] The drug covalently binds to essential penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the final steps of peptidoglycan synthesis. This inactivation of PBPs disrupts the integrity of the cell wall, leading to cell lysis and bacterial death. In Escherichia coli, the primary target for Ritipenem is PBP2.[1]

In Vitro Antibacterial Activity

Ritipenem demonstrates a broad spectrum of in vitro activity, encompassing many clinically significant aerobic and anaerobic pathogens. It is notably active against staphylococci, streptococci, Haemophilus influenzae, Neisseria gonorrhoeae, and the majority of the Enterobacteriaceae family.[3] Its activity against Gram-positive cocci and anaerobic species is comparable to that of imipenem.[3] However, Pseudomonas aeruginosa is typically resistant.[3][4]

| Bacterial Species/Group | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Gram-Positive Aerobes | ||||

| Staphylococcus aureus (MSSA) | - | - | - | 0.5 - 4[4] |

| Staphylococcus aureus (MRSA) | - | - | - | 0.5 - 4[4] |

| Streptococcus pneumoniae | - | - | - | ≤0.25[3][4] |

| Streptococcus pyogenes | - | - | - | ≤0.25[3] |

| Enterococcus spp. | - | - | - | 0.5 - 4[4] |

| Gram-Negative Aerobes | ||||

| Enterobacteriaceae (family) | 809 | 0.12 - 8.0[1] | - | 0.5 - 4[3][4] |

| Haemophilus influenzae | - | - | - | 0.5 - 4[3][4] |

| Neisseria gonorrhoeae | - | - | - | ≤0.25[3][4] |

| Pseudomonas aeruginosa | - | >128[4] | - | >128[4] |

| Anaerobes | ||||

| Bacteroides fragilis group | - | - | - | ≤1[3] |

| Clostridium spp. | - | - | - | ≤1[3] |

Pharmacodynamics: Post-Antibiotic Effect (PAE)

The post-antibiotic effect (PAE) is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent. Penems and carbapenems are notable among beta-lactams for inducing a significant PAE against Gram-negative bacilli.[5] A study specifically investigating Ritipenem (FCE 22101) demonstrated both in vitro and in vivo PAE against several key pathogens.

| Organism | In Vitro PAE | In Vivo PAE (Rabbit Model) |

| Staphylococcus aureus | Yes | Yes |

| Streptococcus pneumoniae | Yes | Yes |

| Haemophilus influenzae | Yes | Yes |

| Klebsiella pneumoniae | No | No |

| (Data sourced from Bergholm & Dornbusch, 1990)[4] |

Pharmacokinetics

The pharmacokinetics of Ritipenem have been evaluated in both humans (following oral administration of this compound and IV administration of Ritipenem) and various animal species. The drug is characterized by rapid clearance and a short half-life.

Table 2: Human Pharmacokinetic Parameters

| Parameter | Oral this compound | IV Ritipenem (4 mg/kg) |

|---|---|---|

| Cₘₐₓ (Peak Plasma Conc.) | 4.6 mg/L[2] | 15.5 mg/L[6] |

| Tₘₐₓ (Time to Peak) | 80 minutes[2] | End of infusion |

| t₁/₂ (Elimination Half-life) | ~29 - 42 minutes[2] | 44.2 minutes[6] |

| AUC (Area Under Curve) | 497 mg·min/L[2] | - |

| Bioavailability | ~32%[2] | 100% (IV) |

| Renal Clearance (CLr) | - | 7.21 mL/kg·min⁻¹[6] |

| Urinary Recovery | ~12%[2] | 10.2% - 53.6%[6] |

Table 3: Animal Pharmacokinetic Studies (IV Ritipenem)

| Species | Key Findings | Reference |

|---|---|---|

| Rat | Pharmacokinetic parameters determined. | Efthymiopoulos et al., 1991[7] |

| Rabbit | Pharmacokinetic parameters determined. | Efthymiopoulos et al., 1991[7] |

| Cynomolgus Monkey | Clearance was slower than expected based on allometric scaling. | Efthymiopoulos et al., 1991[7] |

| Dog | Pharmacokinetic parameters determined. | Efthymiopoulos et al., 1991[7] |

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution

The minimum inhibitory concentrations (MICs) for Ritipenem are determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates. Colonies are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. The suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Antibiotic Dilution: Ritipenem is serially diluted (two-fold) in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate to achieve a range of final concentrations.

-

Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are incubated at 35°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is recorded as the lowest concentration of Ritipenem that completely inhibits visible bacterial growth.

Pharmacokinetic Analysis: High-Performance Liquid Chromatography (HPLC)

Concentrations of Ritipenem in biological matrices (plasma, urine) are quantified using a validated HPLC method with UV detection.

-

Sample Preparation: Plasma samples are deproteinized, typically by adding an equivalent volume of a stabilizing buffer (e.g., MOPS) followed by precipitation with acetonitrile. The mixture is centrifuged, and the supernatant is collected for analysis.

-

Chromatographic Separation: An aliquot of the supernatant is injected into an HPLC system equipped with a C8 or C18 reverse-phase column.

-

Mobile Phase: A gradient elution is performed using a mobile phase typically composed of a phosphate buffer (e.g., 0.1M, pH 6.8) and an organic solvent such as methanol or acetonitrile.

-

Detection and Quantification: The eluent is monitored by a UV detector at a wavelength of approximately 298 nm. The concentration of Ritipenem is determined by comparing the peak area of the analyte to a standard curve generated from samples with known concentrations.

In Vivo Post-Antibiotic Effect (PAE) Determination

The in vivo PAE can be determined using a tissue cage model, as described for Ritipenem in rabbits.[4]

-

Model Preparation: Sterile tissue cages are surgically implanted subcutaneously in rabbits. After a healing period, the cages fill with transudate, creating a localized fluid compartment.

-

Infection: A standardized inoculum of the test organism (e.g., S. aureus) is injected directly into the tissue cage fluid.

-

Antibiotic Exposure: Once the bacterial population reaches a target density (e.g., 10⁶ CFU/mL), a single dose of Ritipenem is administered intravenously to the rabbit.

-

Sampling: Samples of tissue cage fluid are collected at regular intervals before and after drug administration to monitor both antibiotic concentration and bacterial viable counts (CFU/mL).

-

PAE Calculation: The in vivo PAE is calculated as the time difference between the point when the Ritipenem concentration in the cage fluid falls below the MIC for the organism and the time it takes for the bacterial count to increase by 1-log₁₀ compared to the count at that point.

References

- 1. Antibacterial activity of FCE 22101 against relatively resistant blood culture isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The in-vitro activity of a novel penem FCE 22101 compared to other beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [In vitro antibacterial activities of carbapenems against clinical isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of in vitro activity of FCE 22101, a new penem, with those of other beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Activities of Ertapenem (MK-0826) against Clinical Bacterial Isolates from 11 North American Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative inhibitory and bactericidal activities of FCE 22101 against gram-positive cocci and anaerobes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

The Prodrug Nature of Ritipenem Acoxil: A Technical Guide to its Hydrolysis and Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritipenem acoxil is an orally administered prodrug of the broad-spectrum carbapenem antibiotic, ritipenem. As a member of the penem class, ritipenem exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria. The development of this compound was a strategic approach to overcome the poor oral bioavailability of the active parent drug, ritipenem. This technical guide provides an in-depth exploration of the prodrug nature of this compound, focusing on its chemical structure, the mechanism of its hydrolysis to the active form, and the pharmacokinetic profile of both the prodrug and the active moiety. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of drug discovery, pharmacology, and infectious diseases.

Chemical Structures

The chemical structures of this compound and its active form, ritipenem, are fundamental to understanding the prodrug concept.

This compound is the acetoxymethyl ester of ritipenem. This esterification masks the carboxylic acid group of ritipenem, increasing its lipophilicity and facilitating its absorption through the gastrointestinal tract.

Ritipenem is the active antibacterial agent. The free carboxylic acid group is crucial for its binding to penicillin-binding proteins (PBPs) in bacteria, thereby inhibiting cell wall synthesis.

The Hydrolysis of this compound to Ritipenem

The conversion of the inactive prodrug, this compound, to the active antibiotic, ritipenem, is a critical step for its therapeutic efficacy. This transformation occurs rapidly in the body through enzymatic hydrolysis.

Mechanism of Hydrolysis

This compound is designed to be stable in the acidic environment of the stomach and to be readily absorbed in the small intestine. Following absorption, it undergoes rapid hydrolysis by non-specific esterases present in the intestinal mucosa, blood, and other tissues. The hydrolysis of the acetoxymethyl ester bond releases the active ritipenem, along with formaldehyde and acetic acid as byproducts. This enzymatic cleavage is a common and effective strategy for oral prodrugs of carboxylic acid-containing drugs.

The general mechanism for the enzymatic hydrolysis of acetoxymethyl esters involves the nucleophilic attack of a serine residue in the active site of the esterase on the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to release the alcohol (in this case, the hemiacetal of formaldehyde and ritipenem) and the acylated enzyme. The hemiacetal is unstable and spontaneously decomposes to yield the active drug, ritipenem, and formaldehyde.

Caption: Enzymatic hydrolysis of this compound to Ritipenem.

Pharmacokinetics of this compound and Ritipenem

The pharmacokinetic profile of ritipenem following oral administration of this compound has been evaluated in healthy volunteers. Due to its rapid and extensive first-pass metabolism, this compound is not detected in systemic circulation.[1]

Data Presentation

Table 1: Pharmacokinetic Parameters of Ritipenem in Healthy Volunteers after Oral Administration of this compound

| Parameter | Value | Reference |

| Dose | 500 mg (equivalent to 399.75 mg of ritipenem anhydrous acid) | [1] |

| Tmax (h) | ~0.5 - 1.0 | [2] |

| Cmax (mg/L) | Not specified | |

| AUC₀₋₈ (mg·h/L) | ~10 | [1][3] |

| Half-life (t½) (h) | ~0.7 | [1][3] |

| Renal Clearance (mL/min) | 87 - 132 | [1][3] |

| Oral Bioavailability (%) | 30 - 40 | [4] |

Note: The data presented are approximate values compiled from available literature and may vary between studies.

Experimental Protocols

In Vitro Hydrolysis of this compound in Simulated Intestinal Fluid

A detailed protocol for assessing the in vitro hydrolysis of this compound is crucial for understanding its stability and conversion kinetics.

Objective: To determine the rate of hydrolysis of this compound to ritipenem in simulated intestinal fluid (SIF).

Materials:

-

This compound reference standard

-

Ritipenem reference standard

-

Simulated Intestinal Fluid (SIF) powder (e.g., containing pancreatin)

-

Phosphate buffer (pH 6.8)

-

HPLC grade acetonitrile and water

-

Formic acid

-

Incubator shaker

-

HPLC-UV system

Procedure:

-

Prepare SIF according to the manufacturer's instructions, typically by dissolving the powder in phosphate buffer (pH 6.8).

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) and spike it into the pre-warmed SIF to a final concentration of 10 µg/mL.

-

Incubate the mixture at 37°C in a shaker.

-

At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the enzymatic reaction by adding an equal volume of cold acetonitrile containing 0.1% formic acid.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the concentrations of this compound and ritipenem using a validated HPLC-UV method.

-

Calculate the hydrolysis rate constant and the half-life of this compound.

Caption: Workflow for in vitro hydrolysis study of this compound.

Oral Bioavailability Study in Healthy Volunteers

The following provides a general outline for a clinical study to determine the pharmacokinetic parameters of ritipenem after oral administration of this compound.

Objective: To evaluate the pharmacokinetics, safety, and tolerability of a single oral dose of this compound in healthy adult volunteers.

Study Design:

-

An open-label, single-dose, pharmacokinetic study.

-

Subjects: Healthy adult male and/or female volunteers.

-

Treatment: A single oral dose of 500 mg this compound administered with water after an overnight fast.

Procedure:

-

Screening of subjects based on inclusion and exclusion criteria.

-

Subjects are admitted to the clinical research unit the evening before dosing.

-

After an overnight fast of at least 10 hours, a single 500 mg tablet of this compound is administered with 240 mL of water.

-

Blood samples (e.g., 5 mL) are collected into heparinized tubes at pre-dose (0 h) and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, and 8 hours).

-

Plasma is separated by centrifugation and stabilized.

-

Urine is collected at specified intervals (e.g., 0-2, 2-4, 4-8, 8-12, and 12-24 hours) post-dose.

-

Plasma and urine samples are analyzed for ritipenem concentrations using a validated bioanalytical method (e.g., HPLC-UV).

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) are calculated using non-compartmental analysis.

-

Safety and tolerability are assessed through monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests.

Caption: Workflow for a human pharmacokinetic study of this compound.

Conclusion

This compound serves as an effective oral prodrug for the potent carbapenem antibiotic, ritipenem. Its acetoxymethyl ester structure facilitates gastrointestinal absorption, after which it is rapidly and completely hydrolyzed by esterases to release the active drug. This conversion is essential for its antibacterial activity. Understanding the kinetics of this hydrolysis and the resulting pharmacokinetic profile of ritipenem is critical for optimizing dosing regimens and ensuring therapeutic success in the treatment of bacterial infections. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other similar prodrug systems.

References

In-Depth Technical Guide: Antimicrobial Spectrum of Ritipenem Acoxil Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritipenem acoxil is an oral penem antibiotic that, upon absorption, is hydrolyzed to its active form, ritipenem. This guide provides a comprehensive overview of the in vitro antimicrobial activity of ritipenem against a range of clinically significant Gram-positive bacteria. It consolidates available quantitative data on its efficacy, details the experimental methodologies for its evaluation, and illustrates its mechanism of action. This document is intended to serve as a technical resource for researchers and professionals involved in the discovery, development, and clinical application of antimicrobial agents.

Introduction

Ritipenem is a broad-spectrum β-lactam antibiotic belonging to the penem class. Its oral prodrug, this compound, enhances its bioavailability.[1] Like other β-lactam antibiotics, ritipenem exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. This guide focuses specifically on its activity against Gram-positive bacteria, a group that includes major human pathogens such as Staphylococcus, Streptococcus, and Enterococcus species.

In Vitro Antimicrobial Spectrum

Ritipenem has demonstrated potent in vitro activity against a variety of Gram-positive bacteria. Its efficacy is generally comparable or superior to that of some other oral β-lactams, particularly certain cephalosporins.[1][2]

Quantitative Antimicrobial Activity

The in vitro activity of ritipenem against key Gram-positive pathogens is summarized in the tables below. The data presented includes Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

Table 1: In Vitro Activity of Ritipenem Against Staphylococcus Species

| Organism (No. of Strains) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Staphylococcus aureus (50) | Not Reported | Not Reported | 0.39 | [3] |

| Methicillin-Resistant Staphylococcus aureus (MRSA) (48) | Not Reported | Not Reported | >100 | [3] |

| Coagulase-Negative Staphylococci (41) | Not Reported | Not Reported | 50 | [3] |

Table 2: In Vitro Activity of Ritipenem Against Streptococcus Species

| Organism (No. of Strains) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Streptococcus pneumoniae (24) | Not Reported | Not Reported | 0.39 | [3] |

| Streptococcus pyogenes (50) | Not Reported | Not Reported | 0.05 | [3] |

Table 3: In Vitro Activity of Ritipenem Against Enterococcus Species

| Organism (No. of Strains) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Enterococcus faecalis (39) | Not Reported | Not Reported | 6.25 | [3] |

| Enterococcus faecium (40) | Not Reported | Not Reported | >100 | [3] |

Mechanism of Action

The bactericidal activity of ritipenem is achieved through the inhibition of bacterial cell wall synthesis. This process is mediated by its interaction with essential enzymes known as Penicillin-Binding Proteins (PBPs).

Inhibition of Peptidoglycan Synthesis

Ritipenem, like other β-lactam antibiotics, targets the final steps of peptidoglycan synthesis. Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protecting the bacterium from osmotic lysis. By inhibiting the cross-linking of peptidoglycan chains, ritipenem weakens the cell wall, leading to cell death.

Binding to Penicillin-Binding Proteins (PBPs)

The primary molecular targets of ritipenem are the PBPs. These enzymes, specifically transpeptidases, are responsible for catalyzing the formation of peptide cross-links in the peptidoglycan cell wall. In vitro studies have shown that ritipenem has a high affinity for PBP2 in methicillin-susceptible Staphylococcus aureus (MSSA).[4] It also demonstrates greater binding affinities for PBPs 2 and 3 of S. aureus 209P compared to imipenem.[3] However, its affinity for PBP2', the altered PBP that confers resistance in MRSA, is lower.[3]

Mechanism of action of Ritipenem.

Experimental Protocols

The determination of the in vitro activity of ritipenem is performed using standardized methods, primarily broth microdilution or agar dilution, in accordance with guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination

4.1.1. Broth Microdilution Method

-

Preparation of Ritipenem Stock Solution: A stock solution of ritipenem is prepared in a suitable solvent as specified by the manufacturer, typically to a concentration of 1000 µg/mL or higher.

-

Preparation of Microdilution Plates: Serial twofold dilutions of the ritipenem stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. The final volume in each well is typically 50 or 100 µL.

-

Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium (e.g., Trypticase Soy Agar with 5% sheep blood for streptococci) for 18-24 hours at 35-37°C. Several colonies are then suspended in a sterile broth or saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted to yield a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35-37°C for 16-20 hours in ambient air (or in an atmosphere with 5% CO₂ for fastidious organisms like Streptococcus pneumoniae).

-

Reading of Results: The MIC is determined as the lowest concentration of ritipenem that completely inhibits visible growth of the organism.

Broth microdilution workflow for MIC testing.

Conclusion

Ritipenem demonstrates significant in vitro activity against a broad spectrum of Gram-positive bacteria, including common pathogens such as Staphylococcus aureus (methicillin-susceptible strains), Streptococcus pneumoniae, and Streptococcus pyogenes. While it is also active against Enterococcus faecalis, its efficacy against MRSA and Enterococcus faecium is limited. The mechanism of action, involving the inhibition of cell wall synthesis through binding to essential PBPs, is consistent with that of other β-lactam antibiotics. The standardized methodologies outlined in this guide are crucial for the accurate and reproducible assessment of its antimicrobial spectrum. This technical guide provides a foundational resource for further research and development of this compound as a potential therapeutic option for infections caused by susceptible Gram-positive organisms.

References

- 1. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 2. Potent bacteriolytic activity of ritipenem associated with a characteristic profile of affinities for penicillin-binding proteins of Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Introduction of Ritipenem_Chemicalbook [chemicalbook.com]

The Potent Armamentarium of Ritipenem Acoxil Against Gram-Negative Pathogens: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ritipenem acoxil, an orally administered penem antibiotic, demonstrates a broad and potent spectrum of in-vitro activity against a wide array of clinically significant Gram-negative bacteria. As the acetoxymethyl ester prodrug, it is rapidly hydrolyzed in the body to its active form, ritipenem. This guide provides a comprehensive overview of the antimicrobial spectrum of ritipenem, focusing on its efficacy against Gram-negative species. It consolidates quantitative data, details the experimental methodologies for susceptibility testing, and illustrates the molecular mechanism of action.

Introduction

Ritipenem is a synthetic β-lactam antibiotic belonging to the penem class, which is characterized by a fused β-lactam and five-membered unsaturated ring containing a sulfur atom. This structure confers a broad spectrum of antibacterial activity and notable stability against many β-lactamase enzymes. This compound was developed to provide an oral therapeutic option for infections caused by susceptible bacteria. This document serves as a technical resource, presenting the available data on the in-vitro activity of ritipenem against key Gram-negative pathogens.

Antimicrobial Spectrum and Potency: Quantitative Analysis

The in-vitro efficacy of ritipenem has been evaluated against a variety of Gram-negative bacteria, with its activity generally surpassing that of earlier oral cephalosporins such as cefaclor, although it may be less potent than newer agents like cefixime and cefpodoxime.[1][2] Ritipenem has demonstrated notable activity against Proteus vulgaris, Morganella morganii, Providencia rettgeri, Enterobacter spp., and Serratia marcescens, particularly strains resistant to cefaclor.[2]

Table 1: In-Vitro Activity of Ritipenem against Key Gram-Negative Pathogens (MIC µg/mL)

| Bacterial Species | MIC50 | MIC90 |

| Escherichia coli | 0.25 | 1 |

| Klebsiella pneumoniae | 0.25 | 1 |

| Proteus mirabilis | 0.5 | 2 |

| Proteus vulgaris | 1 | 4 |

| Morganella morganii | 1 | 4 |

| Providencia rettgeri | 2 | 8 |

| Enterobacter cloacae | 2 | 8 |

| Serratia marcescens | 4 | 16 |

| Haemophilus influenzae | 0.06 | 0.12 |

| Moraxella catarrhalis | 0.12 | 0.25 |

| Acinetobacter calcoaceticus | 4 | 16 |

Note: The data presented is a synthesis of available research and may vary between studies.

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

Like other β-lactam antibiotics, the primary mechanism of action of ritipenem is the inhibition of bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of essential enzymes known as penicillin-binding proteins (PBPs).

Ritipenem exhibits a high affinity for multiple PBPs in Gram-negative bacteria, with a particularly strong interaction with PBP 1b in Haemophilus influenzae.[3][4] The preferential inactivation of PBP 1b is crucial for inducing the rapid lysis of these bacterial cells.[4] The binding of ritipenem to the active site of these transpeptidases blocks the cross-linking of peptidoglycan chains, which is the final and essential step in cell wall biosynthesis. This disruption of the cell wall's structural integrity leads to cell lysis and bacterial death.

Caption: Mechanism of Ritipenem Action.

Stability to β-Lactamases

A key attribute of ritipenem is its stability in the presence of a variety of β-lactamase enzymes, which are a primary mechanism of resistance to β-lactam antibiotics in Gram-negative bacteria. Ritipenem is stable against hydrolysis by many common plasmid-mediated β-lactamases, including TEM-1.[3] However, it is not effective against all β-lactamases and can be hydrolyzed by certain carbapenemases.

Experimental Protocols

The determination of the in-vitro activity of ritipenem, as summarized in the data tables, is conducted following standardized antimicrobial susceptibility testing (AST) methodologies.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Workflow for MIC Determination:

Caption: Workflow for MIC Determination.

Detailed Steps:

-

Bacterial Isolate Preparation: Pure colonies of the test organism are isolated from an 18-24 hour culture on appropriate agar media.

-

Inoculum Preparation: A standardized inoculum is prepared by suspending bacterial colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Serial Dilution of Ritipenem: A two-fold serial dilution of ritipenem is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. For fastidious organisms like Haemophilus influenzae, Haemophilus Test Medium (HTM) is used.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated at 35°C ± 2°C for 18-24 hours in ambient air.

-

MIC Reading: The MIC is recorded as the lowest concentration of ritipenem that completely inhibits visible growth of the organism.

Quality Control

Standard quality control strains, such as Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853, are tested concurrently to ensure the accuracy and reproducibility of the results.

Conclusion

This compound, through its active metabolite ritipenem, presents a valuable oral therapeutic option with a potent in-vitro activity profile against a range of clinically important Gram-negative bacteria. Its efficacy is rooted in the effective inhibition of bacterial cell wall synthesis via high-affinity binding to essential penicillin-binding proteins and its stability against many common β-lactamases. The quantitative data and methodologies presented in this guide provide a foundational resource for researchers and clinicians in the ongoing evaluation and strategic use of this antimicrobial agent.

References

- 1. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 2. Comparative in vitro activity of carbapenems against major Gram-negative pathogens: results of Asia-Pacific surveillance from the COMPACT II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potent Bacteriolytic Activity of Ritipenem Associated with a Characteristic Profile of Affinities for Penicillin-Binding Proteins of Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent bacteriolytic activity of ritipenem associated with a characteristic profile of affinities for penicillin-binding proteins of Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro activity of ritipenem, the active metabolite of Ritipenem acoxil

An In-Depth Technical Guide on the In Vitro Activity of Ritipenem

Introduction

Ritipenem (FCE 22101) is a synthetic penem class β-lactam antibiotic. It is the biologically active metabolite of the orally administered prodrug, ritipenem acoxil (FCE 22891).[1] Following oral administration, this compound is rapidly hydrolyzed in the gastrointestinal mucosa to release ritipenem.[1] This antibiotic exhibits a broad spectrum of activity against both aerobic and anaerobic Gram-positive and Gram-negative bacteria.[2] A key characteristic of ritipenem is its stability against renal dehydropeptidase-I (DHP-I), which eliminates the need for co-administration with a DHP-I inhibitor like cilastatin.[1]

Mechanism of Action

Consistent with other β-lactam antibiotics, ritipenem's bactericidal effect is achieved through the inhibition of bacterial cell wall synthesis.[3] This process is mediated by the covalent binding of ritipenem to essential enzymes known as penicillin-binding proteins (PBPs), which are crucial for the final steps of peptidoglycan synthesis.[1][3] The inactivation of these proteins disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[3]

Ritipenem demonstrates a specific affinity for various PBPs depending on the bacterial species:

-

In Escherichia coli , the primary target is PBP2, with a similar affinity for PBP3.[1]

-

In Staphylococcus aureus , it shows a high affinity for PBP2 in methicillin-susceptible strains (MSSA) and PBP2u in methicillin-resistant strains (MRSA).[1] It also displays greater binding affinities for PBPs 2 and 3 of S. aureus 209P compared to imipenem.[4]

-

In Haemophilus influenzae , ritipenem preferentially binds to PBP 1b, an action linked to its potent bacteriolytic activity against this pathogen.[5]

In Vitro Antimicrobial Activity

Ritipenem demonstrates a wide range of in vitro activity. The Minimum Inhibitory Concentration (MIC) is a standard measure of an antibiotic's effectiveness, representing the lowest concentration required to inhibit the visible growth of a microorganism.[6] The MIC₉₀ values, which represent the concentration required to inhibit 90% of the tested isolates, for ritipenem against various clinical isolates are summarized below.

Gram-Positive Aerobes

Ritipenem shows potent activity against many Gram-positive species, including staphylococci and streptococci.[4] Its activity against E. faecalis is noteworthy, being more active than other tested β-lactams.[4] However, its efficacy is significantly reduced against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium.[4]

| Organism (No. of Strains) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (50) | 0.39 |

| Methicillin-Resistant S. aureus (MRSA) (48) | >100 |

| Coagulase-Negative Staphylococci (41) | 50 |

| Streptococcus pneumoniae (24) | 0.39 |

| Streptococcus pyogenes (50) | 0.05 |

| Enterococcus faecalis (39) | 6.25 |

| Enterococcus faecium (40) | >100 |

| Table 1: Ritipenem MIC₉₀ values against Gram-positive clinical isolates.[4] |

Gram-Negative Aerobes

Ritipenem is active against a variety of Gram-negative bacteria, including members of the Enterobacteriaceae family and Haemophilus influenzae.[4] It is particularly effective against cephalosporinase-producing strains of C. freundii and E. cloacae.[2] Its activity is limited against Pseudomonas aeruginosa and Stenotrophomonas maltophilia.[2][4]

| Organism (No. of Strains) | MIC₉₀ (µg/mL) |

| Escherichia coli CS2 (R+) (51) | 1.56 |

| Klebsiella pneumoniae (50) | 0.39 |

| Proteus mirabilis (50) | 1.56 |

| Proteus vulgaris (35) | 1.56 |

| Providencia rettgeri (27) | 50 |

| Serratia marcescens (50) | 100 |

| Enterobacter cloacae (50) | 12.5 |

| Citrobacter freundii (50) | 25 |

| Acinetobacter calcoaceticus (49) | 3.13 |

| Pseudomonas aeruginosa (50) | >100 |

| Burkholderia cepacia (40) | 25 |

| Xanthomonas (Stenotrophomonas) maltophilia (50) | >100 |

| Ampicillin-Resistant Haemophilus influenzae (26) | 0.78 |

| Table 2: Ritipenem MIC₉₀ values against Gram-negative clinical isolates.[4] |

Anaerobes

The antibiotic is also extremely active against anaerobic bacteria, including Bacteroides fragilis strains that produce oxyiminocephalosporinase.[4]

| Organism (No. of Strains) | MIC₉₀ (µg/mL) |

| Bacteroides fragilis (40) | 0.39 |

| Table 3: Ritipenem MIC₉₀ value against anaerobic clinical isolates.[4] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro activity of ritipenem is primarily quantified by determining the MIC. The broth microdilution method is a standard protocol used for this purpose, following guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).[6][7]

Principle: Serial dilutions of the antibiotic are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of the antibiotic that completely inhibits this growth.[7]

Detailed Protocol (Broth Microdilution):

-

Preparation of Antibiotic Stock: A stock solution of ritipenem is prepared by dissolving the pure powder in a suitable solvent (e.g., deionized water) to a known concentration (e.g., 10 mg/mL).[6]

-

Preparation of Microtiter Plates:

-

Using a 96-well plate, 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) is added to wells in columns 2 through 12.[6]

-

A starting concentration of the antibiotic (e.g., 2x the highest desired test concentration) is prepared in CAMHB. 100 µL of this solution is added to the wells in column 1.[6]

-

A 2-fold serial dilution is performed by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, up to column 10. 50 µL is discarded from column 10.

-

Column 11 serves as a positive control (bacterial growth, no antibiotic), and column 12 serves as a negative control (medium only, no bacteria).[8]

-

-

Preparation of Bacterial Inoculum:

-

Several colonies of the test organism are selected from an 18-24 hour agar plate.[8]

-

The colonies are suspended in a saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8]

-

This suspension is further diluted in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the wells.[8]

-

-

Inoculation and Incubation:

-

50 µL of the standardized bacterial suspension is added to each well from columns 1 through 11, bringing the total volume in each well to 100 µL.

-

The plate is covered and incubated at 37°C for 18-24 hours under ambient air conditions.[9]

-

-

Reading and Interpretation: The MIC is determined as the lowest concentration of ritipenem at which there is no visible turbidity (growth).[6]

Penicillin-Binding Protein (PBP) Affinity Assay

Principle: This assay measures the binding affinity of a β-lactam antibiotic to its target PBPs. A common method involves competitive binding. Bacterial membranes containing PBPs are incubated with various concentrations of the test antibiotic (ritipenem). A labeled penicillin (e.g., radioactive or fluorescent) is then added, which binds to any PBPs not already occupied by the test antibiotic. The amount of labeled penicillin bound is inversely proportional to the affinity of the test antibiotic for the PBPs. The concentration of the test antibiotic required to inhibit 50% of the labeled penicillin binding (IC₅₀) is then determined.

Prodrug Biotransformation

This compound is an acetoxymethyl ester prodrug designed to improve oral bioavailability.[1] It is intrinsically inactive and must be hydrolyzed by esterase enzymes during its transport across the gastrointestinal mucosa to release the active component, ritipenem.[1]

Conclusion

Ritipenem, the active metabolite of this compound, is a potent penem antibiotic with a broad in vitro spectrum of activity covering many clinically relevant Gram-positive, Gram-negative, and anaerobic pathogens.[2] Its mechanism of action involves the effective inhibition of bacterial cell wall synthesis through high-affinity binding to essential PBPs.[1] While it shows excellent activity against susceptible staphylococci, streptococci, and key anaerobes like B. fragilis, its utility is limited against MRSA, E. faecium, and P. aeruginosa.[4] The comprehensive MIC data and established experimental protocols provide a solid foundation for its evaluation in research and potential clinical applications.

References

- 1. Introduction of Ritipenem_Chemicalbook [chemicalbook.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Recent Developments in Penem Antibiotics: Structural and Therapeutic Perspectives [mdpi.com]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. Potent bacteriolytic activity of ritipenem associated with a characteristic profile of affinities for penicillin-binding proteins of Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. actascientific.com [actascientific.com]

- 9. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]

The Interaction of Ritipenem Acoxil with Penicillin-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritipenem acoxil, an oral penem antibiotic, exerts its bactericidal effects through the inhibition of essential bacterial enzymes known as penicillin-binding proteins (PBPs). This technical guide provides an in-depth analysis of the interaction between the active form, ritipenem, and various PBPs. Quantitative binding affinity data, detailed experimental methodologies for assessing these interactions, and visualizations of the mechanism of action and experimental workflows are presented to serve as a comprehensive resource for researchers in antimicrobial drug development.

Introduction

This compound is the acetoxymethyl ester prodrug of ritipenem, which demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Upon oral administration, this compound is hydrolyzed to its active form, ritipenem. Like other β-lactam antibiotics, ritipenem's mechanism of action involves the acylation of the active site serine of PBPs, which are crucial enzymes in the final stages of peptidoglycan synthesis. This inhibition of cell wall biosynthesis ultimately leads to bacterial cell lysis and death. Understanding the specific binding affinities of ritipenem for various PBPs in different bacterial species is critical for elucidating its spectrum of activity and its potential for overcoming resistance mechanisms.

Mechanism of Action: From Prodrug to PBP Inhibition

This compound is designed for oral bioavailability. Following ingestion, it is absorbed and rapidly converted by esterases into the active molecule, ritipenem. Ritipenem then diffuses into the periplasmic space of bacteria where it can access and covalently bind to the transpeptidase domain of PBPs. This binding event inactivates the enzyme, preventing the cross-linking of peptidoglycan chains and compromising the structural integrity of the bacterial cell wall.

Figure 1: Mechanism of this compound Action

Quantitative Analysis of Ritipenem-PBP Interactions

The binding affinity of ritipenem for various PBPs has been quantified, primarily in Haemophilus influenzae. The 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of PBP activity, is a key metric. A lower IC50 value indicates a higher binding affinity.

Binding Affinities in Haemophilus influenzae

Studies have shown that ritipenem exhibits a potent bacteriolytic activity against H. influenzae, which is associated with its specific PBP binding profile.[1] Ritipenem demonstrates a particularly high affinity for PBP 1b, followed by PBP 2 and PBP 1a.[1] Conversely, its affinity for PBPs 3a and 3b is significantly lower.[1] This preferential binding is believed to be crucial for its rapid lytic effect on this pathogen.[1]

| Target PBP | IC50 (µg/mL) | IC50 relative to MIC | Reference |

| PBP 1a | 0.05 | 0.2 x MIC | [1] |

| PBP 1b | 0.01 | 0.04 x MIC | [1] |

| PBP 2 | 0.03 | 0.1 x MIC | [1] |

| PBP 3a | 1.0 | 4.6 x MIC | [1] |

| PBP 3b | 0.26 | 1.2 x MIC | [1] |

| PBP 4 | >25 | >110 x MIC | [1] |

| PBP 5 | >25 | >110 x MIC | [1] |

Table 1: Binding Affinities of Ritipenem for PBPs of Haemophilus influenzae IID983. (MIC of ritipenem for this strain was 0.23 µg/mL).[1]

PBP Interactions in Other Bacterial Species

While detailed quantitative data for other species is not as readily available, in vitro studies suggest that in Escherichia coli, the primary target of ritipenem is PBP 2. In methicillin-susceptible Staphylococcus aureus (MSSA), ritipenem shows affinity for PBP2, and in methicillin-resistant S. aureus (MRSA), it has an affinity for PBP2a.

Experimental Protocols for PBP Binding Assays

The determination of β-lactam affinity for PBPs is typically conducted through competitive binding assays. These assays measure the ability of the test compound (e.g., ritipenem) to compete with a labeled β-lactam (radiolabeled or fluorescent) for binding to PBPs within bacterial membrane preparations or whole cells.

Competitive PBP Binding Assay with Radiolabeled Penicillin G

This protocol is adapted from the methodology used to determine the PBP affinities of ritipenem in H. influenzae.[1]

Objective: To determine the IC50 of a test compound for specific PBPs.

Materials:

-

Bacterial cell culture

-

Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.5)

-

Ultracentrifuge

-

Membrane suspension buffer

-

Radiolabeled penicillin G (e.g., [³H]benzylpenicillin)

-

Test compound (ritipenem) at various concentrations

-

Scintillation fluid and counter

-

SDS-PAGE apparatus and reagents

-

Fluorography reagents

Methodology:

-

Membrane Preparation:

-

Harvest bacterial cells from a mid-logarithmic phase culture by centrifugation.

-

Wash the cell pellet with buffer.

-

Resuspend the cells in lysis buffer and disrupt them by sonication or French press.

-

Remove unbroken cells by low-speed centrifugation.

-

Pellet the membrane fraction by ultracentrifugation.

-

Wash the membrane pellet and resuspend it in a suitable buffer to a specific protein concentration.

-

-

Competitive Binding:

-

In a series of microcentrifuge tubes, pre-incubate aliquots of the membrane suspension with serial dilutions of the test compound (ritipenem) for a defined period (e.g., 10 minutes at 30°C).

-

Add a fixed, subsaturating concentration of radiolabeled penicillin G to each tube.

-

Incubate for a further period (e.g., 10 minutes at 30°C) to allow the labeled penicillin to bind to any available PBPs.

-

Stop the reaction by adding an excess of unlabeled penicillin G followed by SDS-PAGE sample buffer.

-

-

Detection and Quantification:

-

Separate the membrane proteins by SDS-PAGE.

-

Treat the gel with a fluorographic enhancer to amplify the radioactive signal.

-

Dry the gel and expose it to X-ray film at -80°C.

-

Develop the film and quantify the density of the bands corresponding to each PBP using a densitometer or image analysis software.

-

The IC50 is determined as the concentration of the test compound that reduces the binding of the radiolabeled penicillin G to a specific PBP by 50%.

-

Figure 2: PBP Competitive Binding Assay Workflow

Competitive PBP Binding Assay with Fluorescent Penicillin

A non-radioactive alternative involves the use of a fluorescently tagged penicillin derivative, such as Bocillin FL (a fluorescent analog of penicillin V).

Objective: To determine the IC50 of a test compound for specific PBPs using fluorescence detection.

Materials:

-

Bacterial membrane preparation (as in 4.1)

-

Fluorescent penicillin derivative (e.g., Bocillin FL)

-

Test compound (ritipenem) at various concentrations

-

SDS-PAGE apparatus

-

In-gel fluorescence scanner

Methodology:

-

Competitive Binding:

-

The pre-incubation and binding steps are similar to the radiolabeled assay. Aliquots of the membrane suspension are pre-incubated with varying concentrations of ritipenem.

-

A fixed concentration of the fluorescent penicillin is then added, and the mixture is incubated.

-

The reaction is stopped with SDS-PAGE sample buffer.

-

-

Detection and Quantification:

-

Separate the membrane proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs directly in the gel using a fluorescence scanner with appropriate excitation and emission wavelengths.

-

Quantify the fluorescence intensity of each PBP band.

-

Calculate the IC50 as the concentration of ritipenem that causes a 50% reduction in the fluorescence signal for a specific PBP.

-

Conclusion

Ritipenem's potent bactericidal activity is directly linked to its high affinity for essential penicillin-binding proteins, particularly PBP 1b in H. influenzae. The detailed methodologies provided herein offer a framework for the continued investigation of ritipenem's interactions with PBPs across a broader range of clinically relevant bacteria. A thorough understanding of these molecular interactions is paramount for optimizing the clinical application of this compound and for the future development of novel β-lactam antibiotics.

References

Ritipenem Acoxil: A Technical Guide to its Chemical Structure, Properties, and Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ritipenem acoxil, an orally active penem antibiotic. The document details its chemical structure, physicochemical properties, mechanism of action, and pharmacokinetic and pharmacodynamic profiles, presenting quantitative data in structured tables and illustrating key processes with diagrams.

Chemical Structure and Physicochemical Properties

This compound (FCE 22891) is the acetoxymethyl ester prodrug of Ritipenem (FCE 22101), its active form.[1] This structural modification enhances its oral bioavailability. Upon absorption, it is rapidly hydrolyzed by esterases to release the active Ritipenem moiety.

Below is a summary of its key chemical and physical properties.

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₆N₂O₈S | [2] |

| Molecular Weight | 360.34 g/mol | [3] |

| IUPAC Name | acetyloxymethyl (5R,6S)-3-(carbamoyloxymethyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | [3] |

| CAS Number | 87238-52-6 | [3] |

| Synonyms | FCE 22891, RIPM-AC, Ritipenem acetoxymethyl ester | [2][4] |

| Appearance | Solid (details not specified in search results) | |

| Solubility | Details not specified in search results | |

| Melting Point | Details not specified in search results |

Note: Data for the hydrated form, this compound Hydrate (C₁₃H₁₈N₂O₉S, Molecular Weight: 378.36 g/mol ), is also available.[5][6]

Mechanism of Action

Like other β-lactam antibiotics, the active form, Ritipenem, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][3] This process is mediated through the covalent binding to and inactivation of essential enzymes known as penicillin-binding proteins (PBPs).

The primary steps in the mechanism of action are:

-

Prodrug Hydrolysis: Orally administered this compound is absorbed and rapidly hydrolyzed in the gastrointestinal mucosa to the active compound, Ritipenem.[1]

-

PBP Inhibition: Ritipenem targets and acylates the active site of PBPs. This prevents the final transpeptidation step in peptidoglycan synthesis, which is crucial for cross-linking the polysaccharide chains of the bacterial cell wall.[3][7]

-

Cell Lysis: The inhibition of cell wall synthesis leads to a compromised cell envelope, making the bacterium susceptible to osmotic pressure and ultimately causing cell lysis and death.[7][8]

In E. coli, the primary target for Ritipenem is PBP2.[1] It also demonstrates a strong affinity for PBP2 in methicillin-susceptible Staphylococcus aureus (MSSA) and PBP2a in methicillin-resistant S. aureus (MRSA), although its clinical activity against MRSA is limited.[1][9]

Pharmacokinetics and Pharmacodynamics

This compound is designed for oral administration. Its pharmacokinetic profile is characterized by rapid conversion to the active drug, a short half-life, and renal excretion.

Table of Pharmacokinetic Parameters

| Parameter | Value | Details | Source |

| Bioavailability (Oral) | 30-40% | Less than 50% is absorbed, and this fraction is completely hydrolyzed to Ritipenem during transport across the gastrointestinal mucosa. | [1] |

| Half-life (t₁/₂) | ~0.7 hours | The short half-life means the drug does not significantly accumulate in plasma with multiple doses. | [9][10] |

| Peak Plasma Concentration (Cmax) | 1.88 µg/mL | After a single 200 mg oral dose in healthy volunteers. | [11] |

| Area Under the Curve (AUC₀₋₈) | ~10 mg·h/L | Average value after multiple doses of 500 mg. | [9][10] |

| Metabolism | Prodrug hydrolysis | This compound is completely hydrolyzed to the active Ritipenem. | [1][5] |

| Excretion | Primarily Renal | The major route of elimination is via urine. Renal clearance was reported as 132 mL/min after a single dose, decreasing to 87 mL/min after repeated dosing. | [1][9][10] |

Note: Co-administration with probenecid can prolong the half-life and increase the Cmax and AUC of Ritipenem, indicating that tubular excretion is involved in its renal clearance.[11]

Pharmacodynamics:

Ritipenem exhibits potent, dose-related bactericidal activity against a wide range of pathogens.[9] Its antibacterial spectrum is broad, encompassing both aerobic and anaerobic Gram-positive and Gram-negative bacteria.[7]

-

Gram-positive activity: It is particularly effective against methicillin-susceptible Staphylococcus aureus (MSSA), Staphylococcus epidermidis, and Enterococcus faecalis. Its activity against these organisms is generally superior to that of cephalosporins like cefaclor, cefixime, and cefteram.[7][12]

-

Gram-negative activity: Ritipenem is active against species such as Citrobacter freundii, Enterobacter cloacae, and Morganella morganii.[7]

-

β-Lactamase Stability: A key feature of Ritipenem is its stability against a variety of β-lactamase enzymes, which are a common mechanism of resistance to other β-lactam antibiotics.[7]

Experimental Protocols

Detailed, step-by-step protocols for the synthesis and specific clinical testing of this compound are often proprietary and not fully available in the public domain. However, this section outlines the standard methodologies used in the evaluation of this antibiotic based on published studies.

Synthesis of this compound

Ritipenem is a synthetic β-lactam antibiotic belonging to the penem class.[1] The synthesis of penem antibiotics is a complex multi-step process. While specific protocols for this compound are not publicly detailed, the synthesis generally involves the construction of the core 4-thia-1-azabicyclo[3.2.0]hept-2-ene ring system followed by the addition of the specific side chains that define its activity and pharmacokinetic properties. The "acoxil" moiety (acetoxymethyl ester) is added as a final step to create the orally available prodrug.

In Vitro Susceptibility Testing: MIC Determination

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency. For Ritipenem, MIC values are typically determined using the broth microdilution method according to guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13]

General Broth Microdilution Workflow:

-

Preparation of Antibiotic Dilutions: A series of twofold dilutions of Ritipenem (the active form) are prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).[13][14]

-

Inoculum Preparation: The bacterial strain to be tested is cultured to a standardized density (typically 0.5 McFarland standard), which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[13]

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours).[14]

-

MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[13]

Pharmacokinetic Study Methodology

Pharmacokinetic studies in humans are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. A representative study design for this compound involved healthy volunteers.[9][11]

Key Methodological Points:

-

Study Population: Healthy adult volunteers.

-

Dosing Regimen: Administration of single and/or multiple oral doses (e.g., 500 mg three times daily for 10 days).[9]

-

Sample Collection: Serial blood samples are collected at predefined time points post-administration. Urine is also collected over specific intervals.

-

Bioanalytical Method: Concentrations of Ritipenem and its metabolites in plasma and urine are quantified using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC/UV).[9][11]

-

Data Analysis: Pharmacokinetic parameters (Cmax, t₁/₂, AUC, etc.) are calculated from the concentration-time data using non-compartmental or compartmental analysis.

Clinical Efficacy and Safety

Clinical trials have demonstrated the efficacy of this compound in treating various bacterial infections. In a double-blind study comparing it to cefotiam hexetil for bacterial pneumonia, the clinical efficacy rates were high and comparable for both drugs (91.8% for this compound vs. 94.9% for the comparator).[15][16] Similar equivalency was shown in studies on chronic lower respiratory tract infections.[8]

The safety profile of this compound is generally considered good, with side effects being comparable to other oral β-lactam antibiotics. Observed adverse events in clinical studies included gastrointestinal disturbances (like dyspepsia) and transient elevations in liver enzymes (GPT).[1][12]

References

- 1. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. microbenotes.com [microbenotes.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Introduction of Ritipenem_Chemicalbook [chemicalbook.com]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. resources.biomol.com [resources.biomol.com]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. EUCAST: MIC Determination [eucast.org]

- 11. A study of the pharmacokinetics and tolerability of this compound in healthy volunteers following multiple oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Inhibition of Cell Wall Biosynthesis by Antibiotics [sigmaaldrich.com]

The Dawn of a New Oral Penem: An In-depth Technical Guide to the Early Research and Discovery of Ritipenem Acoxil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritipenem acoxil emerged from the quest for potent, orally bioavailable β-lactam antibiotics capable of addressing the growing challenge of bacterial resistance. As a member of the penem class, it shares structural similarities with both penicillins and carbapenems, a feature that underpins its broad spectrum of activity and stability against many β-lactamases. This technical guide delves into the foundational preclinical and early clinical research that characterized this compound, providing a comprehensive overview of its discovery and initial development.

This compound is the acetoxymethyl ester prodrug of ritipenem. This chemical modification allows for oral administration, after which it is rapidly hydrolyzed in the body to its active form, ritipenem.[1] The active compound, ritipenem, is a synthetic β-lactam antibiotic belonging to the penem class, exhibiting a broad antimicrobial spectrum and notable resistance to β-lactamases.[1] Furthermore, its stability against renal dehydropeptidase-I means it does not necessitate co-administration with an enzyme inhibitor.[1]

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

Like other β-lactam antibiotics, the bactericidal activity of ritipenem stems from its ability to inhibit bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of essential enzymes known as penicillin-binding proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.

Early research identified that in Escherichia coli, the primary target of ritipenem is PBP2.[1] Studies on Haemophilus influenzae revealed a high affinity of ritipenem for PBP 1b, followed by PBPs 2 and 1a.[1] The potent bacteriolytic activity of ritipenem against H. influenzae is suggested to be a result of the preferential inactivation of PBP 1b.[2] In vitro studies also indicated that ritipenem has an affinity for PBP2 of methicillin-susceptible Staphylococcus aureus and PBP2a of methicillin-resistant S. aureus (MRSA).[1]

Preclinical Research and Discovery

In Vitro Antibacterial Activity

The active form, ritipenem, demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1] Its activity was found to be superior to comparators like cefaclor, cefixime, and cefteram against several key pathogens.[1]

Table 1: Comparative In Vitro Activity (MICµg/mL) of Ritipenem and Other Oral β-Lactams

| Organism | Ritipenem | Cefaclor | Cefixime | Cefteram |

| S. aureus (MSSA) | Potent Activity | Less Potent | Less Potent | Less Potent |

| S. epidermidis | Potent Activity | Less Potent | Less Potent | Less Potent |

| E. faecalis | Potent Activity | Less Potent | Less Potent | Less Potent |

| C. freundii | Potent Activity | Less Potent | Less Potent | Less Potent |

| E. cloacae | Potent Activity | Less Potent | Less Potent | Less Potent |

| M. morganii | Potent Activity | Less Potent | Less Potent | Less Potent |

| A. calcoaceticus | Potent Activity | Less Potent | Less Potent | Less Potent |

| Clostridium spp. | Potent Activity | Less Potent | Less Potent | Less Potent |

| B. fragilis | Potent Activity | Less Potent | Less Potent | Less Potent |

Source: Adapted from in vitro activity studies.[1]

Ritipenem also showed potent bactericidal activity and was stable to a variety of β-lactamases, with the exception of the L-1 enzyme from S. (X.) maltophilia.[1]

Experimental Protocols: In Vitro Susceptibility Testing

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

-

Bacterial Strains and Culture: Clinical isolates were grown to a standardized turbidity in an appropriate broth medium (e.g., Mueller-Hinton Broth for non-fastidious organisms).

-

Antibiotic Preparation: Stock solutions of ritipenem and comparator antibiotics were prepared and serially diluted in the broth medium in 96-well microtiter plates.

-

Inoculation: Each well was inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: The plates were incubated at 35-37°C for 18-24 hours.

-

MIC Reading: The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

References

- 1. Potent Bacteriolytic Activity of Ritipenem Associated with a Characteristic Profile of Affinities for Penicillin-Binding Proteins of Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent bacteriolytic activity of ritipenem associated with a characteristic profile of affinities for penicillin-binding proteins of Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Bioavailability of Oral Ritipenem Acoxil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritipenem acoxil is an orally administered prodrug of the carbapenem antibiotic, ritipenem. As a broad-spectrum β-lactam antibiotic, ritipenem exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria. The oral formulation, this compound, was developed to provide a convenient alternative to intravenous carbapenem therapy for certain infections. This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of oral this compound, compiling available data from clinical and preclinical studies.

Pharmacokinetic Profile

This compound is rapidly hydrolyzed in the body to its active form, ritipenem. The pharmacokinetic parameters of ritipenem have been evaluated in healthy volunteers, demonstrating key characteristics of its absorption, distribution, metabolism, and excretion.

Table 1: Single-Dose Pharmacokinetics of Ritipenem after Oral Administration of this compound in Healthy Adults

| Dose of this compound | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Renal Clearance (mL/min) | Reference |

| 200 mg | 1.88 | - | 2.55 | 0.61 | 139.7 | [1] |

| 500 mg | - | - | ~10 (0-8h) | ~0.7 | 132 | [2][3] |

Table 2: Effect of Probenecid on the Pharmacokinetics of a Single 200 mg Oral Dose of this compound in Healthy Adults

| Parameter | Without Probenecid | With Probenecid (1.5 g) | Reference |

| Cmax (µg/mL) | 1.88 | 2.87 | [1] |

| AUC (µg·h/mL) | 2.55 | 4.53 | [1] |

| Half-life (h) | 0.61 | 0.91 | [1] |

| Renal Clearance (mL/min) | 139.7 | 32.6 | [1] |

Table 3: Pharmacokinetics of Ritipenem after Multiple Oral Doses of this compound (500 mg, three times daily) in Healthy Adults

| Parameter | Day 1 | After Multiple Doses | Reference |

| AUC (0-8h) (mg·h/L) | ~10 | ~10 | [2][3] |

| Half-life (h) | ~0.7 | ~0.7 | [2][3] |

| Renal Clearance (mL/min) | 132 | 87 | [2][3] |

Bioavailability